Enpp-1-IN-14
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Overview
Description
Enpp-1-IN-14 is a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), an enzyme involved in the hydrolysis of purine nucleotides. This compound has shown significant anti-tumor activity and is being explored for its potential in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Enpp-1-IN-14 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and adherence to stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Enpp-1-IN-14 primarily undergoes substitution reactions, where specific functional groups are replaced by others to modify its chemical structure. It can also participate in oxidation and reduction reactions under certain conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products are typically derivatives of the original compound with modified functional groups that enhance its biological activity .
Scientific Research Applications
Enpp-1-IN-14 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of enzyme inhibition and purine metabolism. In biology and medicine, it is being explored for its potential in cancer therapy, particularly in inhibiting tumor growth and enhancing immune responses . In industry, it is used in the development of new therapeutic agents and as a reference compound in drug discovery .
Mechanism of Action
Enpp-1-IN-14 exerts its effects by inhibiting the activity of ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1). This enzyme is involved in the hydrolysis of purine nucleotides, and its inhibition leads to an accumulation of these nucleotides, which can have various biological effects. This compound also interacts with the stimulator of interferon genes (STING) pathway, enhancing immune responses and inhibiting tumor growth .
Comparison with Similar Compounds
Enpp-1-IN-14 is unique in its high potency and selectivity for ENPP1. Similar compounds include SR-8314 and other ENPP1 inhibitors, which also show potential in cancer therapy but may differ in their potency, selectivity, and mechanisms of action . This compound stands out due to its strong anti-tumor activity and its ability to enhance immune responses through the STING pathway .
Properties
Molecular Formula |
C15H22ClN5O4S |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
4-(6,7-dimethoxyquinazolin-4-yl)-1,4-diazepane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C15H21N5O4S.ClH/c1-23-13-8-11-12(9-14(13)24-2)17-10-18-15(11)19-4-3-5-20(7-6-19)25(16,21)22;/h8-10H,3-7H2,1-2H3,(H2,16,21,22);1H |
InChI Key |
QUKMVZAYVWFICZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCCN(CC3)S(=O)(=O)N)OC.Cl |
Origin of Product |
United States |
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